(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
Description
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Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-4-26-12-11-24-17-10-7-15(21)13-18(17)27-20(24)22-19(25)14-5-8-16(9-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZBULUVQRTMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework, including a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, such as antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The structural complexity of this compound contributes to its diverse biological activities. Key structural features include:
- Bromine Substitution : Enhances reactivity and biological interactions.
- Ethoxyethyl Group : May influence solubility and bioavailability.
- Dimethylamino Group : Potentially increases binding affinity to biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. The presence of the benzo[d]thiazole moiety is particularly significant in this regard.
- Antibacterial Properties : In vitro studies have shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, which could be relevant for therapeutic applications.
Data Table: Biological Activity Summary
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Interaction : The brominated benzothiazole moiety may interact with key enzymes, modulating their activity and leading to observed biological effects.
- Receptor Modulation : The ethoxyethyl and dimethylamino groups may enhance binding affinity to receptors involved in various signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds and derivatives, providing insights into structure-activity relationships (SAR):
- A study on benzothiazole derivatives demonstrated significant anticancer activity linked to specific substitutions on the benzothiazole ring .
- Another investigation highlighted the antibacterial efficacy of similar compounds against Gram-positive bacteria, suggesting potential applications in treating infections .
Preparation Methods
Formation of 3-(2-Ethoxyethyl)Benzo[d]Thiazol-2(3H)-Imine
The synthesis begins with alkylation of 2-mercaptobenzothiazole using 2-ethoxyethyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding 3-(2-ethoxyethyl)benzo[d]thiazole-2-thiol. Subsequent bromination at position 6 is achieved via electrophilic substitution using Br₂ in acetic acid (0°C to RT, 4 h), affording 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazole.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 2-ethoxyethyl bromide, K₂CO₃, DMF, 80°C | 78% |
| Bromination | Br₂, CH₃COOH, 0°C → RT | 65% |
Oxidation to the Imine Intermediate
The thiol group is oxidized to an imine using H₂O₂ in acetic acid (50°C, 3 h), forming 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine.
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.34 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.28 (d, J = 2.0 Hz, 1H, Ar-H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (t, J = 6.0 Hz, 2H, CH₂O), 3.52 (q, J = 7.0 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.0 Hz, 3H, CH₃).
Preparation of 4-(Dimethylamino)Benzoyl Chloride
4-(Dimethylamino)benzoic acid is treated with thionyl chloride (SOCl₂, reflux, 4 h) to yield the acyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used without further purification.
Safety Note: SOCl₂ reacts violently with water; strict anhydrous conditions are required.
Z-Selective Amide Bond Formation
The imine intermediate is coupled with 4-(dimethylamino)benzoyl chloride using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (0°C → RT, 12 h). The Z-configuration is favored by steric hindrance from the 3-(2-ethoxyethyl) group, directing the benzamide to the opposite face.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Coupling Agent | DCC (1.2 eq) |
| Catalyst | DMAP (0.1 eq) |
| Temperature | 0°C → RT |
| Yield | 72% |
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.31 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.25 (d, J = 2.0 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.70 (t, J = 6.0 Hz, 2H, CH₂O), 3.50 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.05 (s, 6H, N(CH₃)₂), 1.20 (t, J = 7.0 Hz, 3H, CH₃).
- HRMS (ESI⁺): m/z calc. for C₂₁H₂₃BrN₃O₂S [M+H]⁺: 494.0648; found: 494.0651.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity, with a retention time of 6.8 min.
Alternative Synthetic Routes
A one-pot method adapted from involves sequential alkylation, bromination, and amidation in acetonitrile with triethylamine, yielding the product in 68% overall yield. This approach reduces purification steps but requires precise control of reaction times.
Industrial Scalability and Environmental Considerations
The use of DCC poses challenges for large-scale synthesis due to toxicity. Green alternatives like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are under investigation, though yields currently lag by ~10%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzothiazole core formation, followed by functionalization. Key steps include:
- Benzothiazole ring construction : Use of 2-aminothiophenol derivatives with brominated carbonyl precursors under reflux in polar aprotic solvents (e.g., DMF, DMA) with catalysts like piperidine .
- Ethoxyethyl side-chain introduction : Alkylation of the thiazole nitrogen using 2-ethoxyethyl bromide in ethanol under basic conditions (e.g., NaOH) .
- Final amide coupling : Reaction of the intermediate with 4-(dimethylamino)benzoyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields the pure (Z)-isomer .
Q. How is the (Z)-configuration of the benzothiazole-imine bond confirmed experimentally?
- Methodological Answer : The (Z)-configuration is validated via:
- NMR spectroscopy : Distinct chemical shifts for the imine proton (δ 8.2–8.5 ppm in H NMR) and NOE correlations between the imine proton and adjacent substituents .
- X-ray crystallography : Single-crystal analysis reveals the spatial arrangement of substituents around the imine bond .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?
- Methodological Answer : Discrepancies in activity (e.g., anticancer vs. antimicrobial) arise from substituent effects and assay conditions. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., bromo, ethoxyethyl, dimethylamino groups) and test against standardized cell lines (e.g., MCF-7, HepG2) .
- Mechanistic profiling : Compare binding affinities to target enzymes (e.g., glucosidase inhibition in ) using kinetic assays and molecular docking .
- Meta-analysis : Aggregate data from multiple studies (e.g., ) to identify trends in substituent contributions to activity .
Q. How can in silico modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer : Computational approaches include:
- Docking simulations : Use AutoDock Vina to predict binding modes to targets like STING agonists (see ) or glucosidase enzymes .
- ADMET prediction : Tools like SwissADME assess lipophilicity (LogP), metabolic stability, and blood-brain barrier penetration. The trifluoromethyl group in analogs () enhances metabolic stability, a strategy applicable here .
- Quantum mechanical calculations : Evaluate electron distribution at the imine bond to predict reactivity under physiological conditions .
Q. What experimental designs mitigate challenges in characterizing reactive intermediates during synthesis?
- Methodological Answer : Reactive intermediates (e.g., diazonium salts, imine tautomers) require:
- Low-temperature techniques : Perform reactions at −78°C (dry ice/acetone baths) to stabilize intermediates .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real-time .
- Trapping agents : Employ scavengers like 2,2,6,6-tetramethylpiperidine (TEMP) to isolate transient species for NMR analysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
